molecular formula C10H7N3O4 B2997091 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 35581-31-8

3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2997091
CAS RN: 35581-31-8
M. Wt: 233.183
InChI Key: VOICPTATNWDOES-UHFFFAOYSA-N
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Description

3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, also known as NPC, is a heterocyclic compound that has been widely used in scientific research. It is a pyrazole derivative that has a nitrophenyl group attached to the pyrazole ring. NPC is a versatile compound that has been used in various fields, including pharmaceuticals, materials science, and biochemistry.

Scientific Research Applications

  • Synthesis of Derivatives : New derivatives of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid have been synthesized, including bis-carboxamide derivatives and a β-hydroxy ester derivative. These compounds were characterized using FT-IR, 1H NMR, 13C NMR, and elemental analysis methods (Kasımoğulları et al., 2012).

  • Ionization Constants and Medium Effects : The ionization constants of some pyrazole carboxylic acids, including 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid derivatives, have been determined in ethanol–water mixtures. The study also discussed the effects of structure and solvent on the acidity of these acids (Alkan et al., 2009).

  • Antiproliferative Activity : Some novel 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid derivatives have been synthesized and tested for their antiproliferative activities against various cell lines. One derivative showed high performance against HeLa, Vero, and C6 cells, exhibiting better antiproliferative activity compared to 5-fluorouracil against Vero cells (Kasımoğulları et al., 2015).

  • Carbonic Anhydrase Inhibitors : Derivatives of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid have been synthesized and studied for their inhibitory effects on carbonic anhydrase isoenzymes. These derivatives were found to be potent inhibitors (Kasımoğulları et al., 2010).

  • Nonlinear Optical Materials : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, a class of compounds that includes derivatives of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, have been synthesized and evaluated for their optical nonlinearity, showing potential for optical limiting applications (Chandrakantha et al., 2013).

  • Corrosion Inhibition : Derivatives of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid have been explored for their application in corrosion mitigation in the petroleum industry, showing promising results in inhibiting steel corrosion (Singh et al., 2020).

Mechanism of Action

Target of Action

The primary target of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the production of prostaglandin D2 (PGD2), a prostanoid that performs various functions in the body, including vasodilation, inhibition of platelet aggregation, and sleep regulation .

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its activity and thereby affecting the production of pgd2 . This could lead to alterations in the physiological processes regulated by PGD2 .

Biochemical Pathways

The inhibition of Hematopoietic prostaglandin D synthase by 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid could affect the prostaglandin biosynthesis pathway . This pathway is responsible for the production of various prostanoids, including PGD2. Changes in the levels of these prostanoids could have downstream effects on numerous physiological processes, including inflammation, blood clotting, and sleep regulation .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would play a significant role in determining the bioavailability of the compound

Result of Action

The molecular and cellular effects of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid’s action would largely depend on its interaction with Hematopoietic prostaglandin D synthase and the subsequent changes in PGD2 production . Potential effects could include alterations in inflammatory responses, blood clotting, and sleep patterns .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with its target enzyme .

properties

IUPAC Name

5-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(15)8-5-11-12-9(8)6-1-3-7(4-2-6)13(16)17/h1-5H,(H,11,12)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOICPTATNWDOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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